2-氰基-N-(2,5-二甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

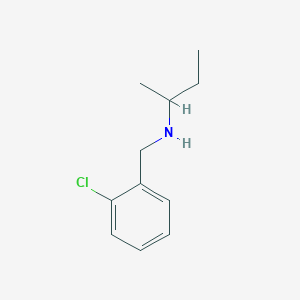

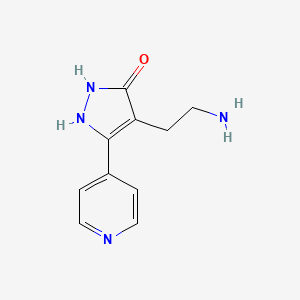

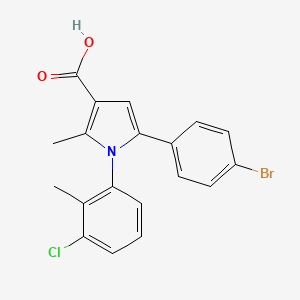

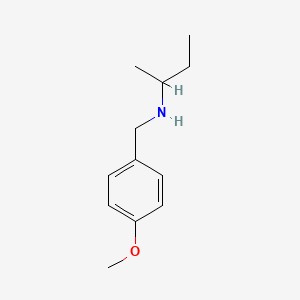

2-Cyano-N-(2,5-dimethoxyphenyl)acetamide is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. The structure of this compound contains a cyano group and an acetamide moiety attached to a dimethoxyphenyl ring, which allows for a range of chemical transformations. The compound's reactivity is pivotal for creating polyfunctionally substituted heterocyclic systems that are of significant interest in medicinal chemistry due to their potential biological activities.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of cyanoacetamide derivatives is characterized by the presence of a cyano group and an acetamide moiety. These functional groups are crucial for the compound's reactivity and its ability to form heterocyclic rings. The dimethoxyphenyl ring in 2-cyano-N-(2,5-dimethoxyphenyl)acetamide would contribute electron-donating effects, potentially influencing the reactivity and orientation of subsequent chemical reactions.

Chemical Reactions Analysis

Cyanoacetamide derivatives are known to undergo a variety of chemical reactions, leading to the formation of heterocyclic compounds. The reactions include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions are influenced by the nature of the substituents on the cyanoacetamide core and the reagents used. The diversity of the synthesized products from these reactions underscores the synthetic utility of cyanoacetamide derivatives in creating complex heterocyclic systems.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-cyano-N-(2,5-dimethoxyphenyl)acetamide are not detailed in the provided papers, cyanoacetamide derivatives generally exhibit properties that make them suitable intermediates in organic synthesis. These properties include stability under a range of reaction conditions and the ability to undergo reactions at different reactive sites on the molecule. The presence of the cyano and acetamide groups is likely to influence the solubility, boiling point, and melting point of the compound, as well as its reactivity towards nucleophiles and electrophiles.

科学研究应用

复杂化合物的合成

- King (2007) 的一项研究描述了通过涉及 N-(4,4-二乙氧基丁基)-2-(3,4-二甲氧基苯基)乙酰胺的环化过程合成 (±)-crispine A,突出了相关化合物在复杂有机合成中的效用(King, 2007)。

有机化学和材料科学中的应用

- Chikaoka 等人(2003 年)讨论了 Mn(III)/Cu(II) 介导的 α-(甲硫代)乙酰胺的氧化自由基环化导致红毛丹,强调了类似化合物在开发新有机材料中的潜力(Chikaoka 等人,2003)。

- Yermolayev 等人(2008 年)报告了通过烯醇盐合成 N1 取代的 2,5-二氧代-1,2,5,6,7,8-六氢-3-喹啉甲酰胺,说明了氰基乙酰胺在药物合成中的重要性(Yermolayev 等人,2008)。

抗肿瘤活性和分子对接

- Fahim 等人(2019 年)探讨了新型嘧啶并吡唑衍生物的抗肿瘤活性,包括 2-氰基-N-(2,4-二氧代-1,2,3,4-四氢嘧啶-5-基)乙酰胺,提供了对这些化合物的潜在药用价值的见解(Fahim 等人,2019)。

新型光致发光材料的开发

- Ekinci 等人(2000 年)研究了 2-氨基-3-氰基-4-苯基噻吩的电化学氧化,为一类新型光致发光材料提供了证据,这表明氰基乙酰胺在材料科学中的更广泛应用(Ekinci 等人,2000)。

杂环合成

- Gouda 等人(2015 年)对 2-氰基-N-(2-羟乙基)乙酰胺的制备和化学反应性进行了全面综述,强调了其作为合成各种杂环体系的中间体的意义(Gouda 等人,2015)。

分子印迹聚合物的增强

- Fahim 和 Abu-El Magd (2021) 研究了分子印迹聚合物作为甘蔗纤维有机填料的增强,使用 2-氰基-N-(2,4-二氧代-1,2,3,4-四氢嘧啶-5-基)乙酰胺等化合物,这突出了其在聚合物科学中的应用(Fahim & Abu-El Magd, 2021)。

未来方向

属性

IUPAC Name |

2-cyano-N-(2,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-15-8-3-4-10(16-2)9(7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFAQZPGKBJSKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407726 |

Source

|

| Record name | 2-cyano-N-(2,5-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(2,5-dimethoxyphenyl)acetamide | |

CAS RN |

113604-07-2 |

Source

|

| Record name | 2-cyano-N-(2,5-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1275235.png)

![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)